
1-Benzyl-3,3-difluoropiperidine-4,4-diol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3,3-difluoropiperidine-4,4-diol hydrochloride is a chemical compound with the molecular formula C12H15F2NO2 It is characterized by the presence of a benzyl group attached to a piperidine ring, which is further substituted with two fluorine atoms and two hydroxyl groups
Métodos De Preparación
The synthesis of 1-Benzyl-3,3-difluoropiperidine-4,4-diol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Hydroxylation: Hydroxyl groups are introduced through oxidation reactions using oxidizing agents like potassium permanganate or osmium tetroxide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and scalability .
Análisis De Reacciones Químicas
1-Benzyl-3,3-difluoropiperidine-4,4-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming the corresponding piperidine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide (LDA).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Benzyl-3,3-difluoropiperidine-4,4-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3,3-difluoropiperidine-4,4-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
1-Benzyl-3,3-difluoropiperidine-4,4-diol hydrochloride can be compared with other similar compounds, such as:
1-Benzyl-3,3-difluoropiperidine-4-ol: Lacks one hydroxyl group, leading to different chemical properties and reactivity.
1-Benzyl-3-fluoropiperidine-4,4-diol: Contains only one fluorine atom, affecting its biological activity and chemical stability.
1-Benzyl-4-hydroxypiperidine: Lacks fluorine atoms, resulting in different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C12H16ClF2NO2 |
|---|---|
Peso molecular |
279.71 g/mol |
Nombre IUPAC |
1-benzyl-3,3-difluoropiperidine-4,4-diol;hydrochloride |
InChI |
InChI=1S/C12H15F2NO2.ClH/c13-11(14)9-15(7-6-12(11,16)17)8-10-4-2-1-3-5-10;/h1-5,16-17H,6-9H2;1H |
Clave InChI |
QQMKNRKZXKFQNQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(C1(O)O)(F)F)CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-(4-bromophenyl)methylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B12446193.png)
![N-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12446194.png)
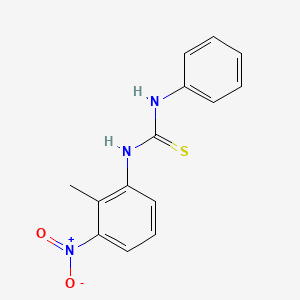
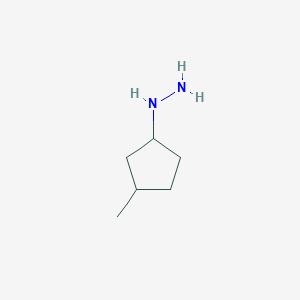
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B12446214.png)
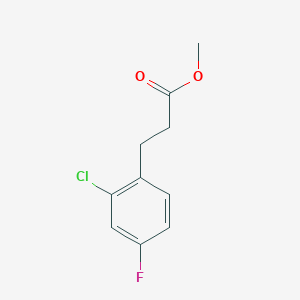

![(6-Chlorobenzo[d]oxazol-2-yl)guanidine](/img/structure/B12446233.png)
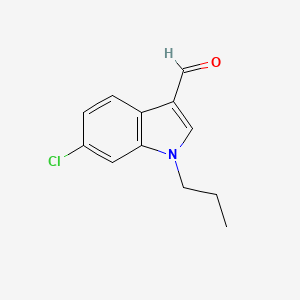

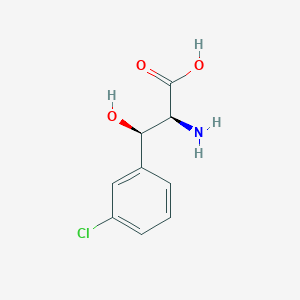
![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12446253.png)
![7-Difluoromethyl-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12446259.png)
